molecular formula C20H13ClN4O3S B7730467 MFCD02979236

MFCD02979236

Cat. No.: B7730467
M. Wt: 424.9 g/mol
InChI Key: FQFKLJKYZDQUJM-VIZOYTHASA-N
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Description

Based on analogous compounds in the evidence (e.g., boronic acid derivatives and halogenated aromatic compounds), it is inferred to belong to a class of organoboron or halogen-substituted aromatic compounds. Such compounds are typically utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science .

Key inferred properties (based on structurally similar compounds):

  • Molecular formula: Likely contains halogens (Br, Cl) and a boronic acid group (e.g., C₆H₅BBrClO₂ for CAS 1046861-20-4) .
  • Molecular weight: ~200–250 g/mol .
  • Solubility: Moderate solubility in organic solvents like tetrahydrofuran (THF) or dichloromethane, with aqueous solubility dependent on pH and substituents .
  • Biological activity: Potential blood-brain barrier (BBB) permeability and low P-glycoprotein substrate activity, as seen in related boronic acids .

Properties

IUPAC Name

(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O3S/c21-16-5-1-3-14(8-16)10-18-12-23-20(29-18)24-19(26)15(11-22)7-13-4-2-6-17(9-13)25(27)28/h1-9,12H,10H2,(H,23,24,26)/b15-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFKLJKYZDQUJM-VIZOYTHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02979236 involves a series of chemical reactions that require specific reagents and conditions. The preparation typically starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves large-scale reactors and continuous flow systems to ensure consistent quality and high yield. The industrial production methods also incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

MFCD02979236 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

MFCD02979236 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is explored for its pharmacological properties and potential use in drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected for comparison based on structural and functional similarities:

Table 1: Key Properties of MFCD02979236 and Analogous Compounds

Property This compound (Inferred) CAS 1046861-20-4 CAS 1761-61-1
Molecular formula C₆H₅BBrClO₂ (assumed) C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular weight ~235.27 235.27 201.02
LogP (XLOGP3) ~2.15 2.15 1.64 (MLOGP)
Solubility (mg/mL) ~0.24 0.24 0.687
BBB permeability Yes Yes Not reported
CYP inhibition No No Not reported
Synthetic accessibility Moderate (Score ~2.07) 2.07 Not reported

Structural and Functional Similarities

  • CAS 1046861-20-4: This boronic acid derivative shares a bromo-chloro-phenyl backbone with this compound, making it a direct structural analog.
  • CAS 1761-61-1 : A bromo-substituted benzoic acid with a simpler aromatic structure. While lacking a boronic acid group, its halogenated aromatic ring and moderate solubility align with this compound’s inferred reactivity in coupling reactions .

Divergences in Properties

  • Solubility : CAS 1761-61-1 has higher solubility (0.687 mg/mL vs. 0.24 mg/mL for CAS 1046861-20-4), likely due to the absence of a boronic acid group, which reduces molecular polarity .
  • LogP : CAS 1046861-20-4 has a higher XLOGP3 value (2.15 vs. 1.64 for CAS 1761-61-1), indicating greater lipophilicity, which correlates with its BBB permeability .
  • Synthetic Applications : CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling, whereas CAS 1761-61-1 uses green chemistry methods (ionic liquids, recyclable catalysts), reflecting divergent industrial priorities .

Research Implications and Limitations

  • Data Gaps : Direct experimental data for this compound are absent in the evidence, necessitating extrapolation from analogs.
  • Methodology : Comparisons rely on validated computational models (e.g., iLOGP, ESOL solubility) and synthetic protocols described in peer-reviewed studies .
  • Contradictions : Discrepancies in solubility and LogP values highlight the need for experimental validation.

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